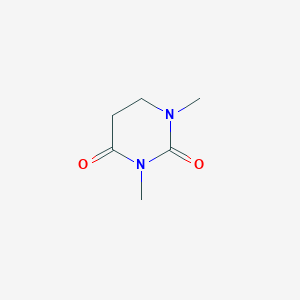
ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride, often referred to as EAP, is an organic compound that is an important synthetic intermediate in the pharmaceutical, agrochemical, and other industries. It is a versatile building block for a variety of chemical reactions and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used as a catalyst in certain reactions. EAP has a wide range of biochemical and physiological effects, and its use in laboratory experiments offers both advantages and limitations.
Wissenschaftliche Forschungsanwendungen
EAP has a wide range of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as a catalyst in certain reactions. It is also used to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes.
Wirkmechanismus
EAP is a versatile building block for a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. Generally, it acts as a nucleophile in substitution reactions, and can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
EAP has a wide range of biochemical and physiological effects. It can act as a substrate for certain enzymes, and can also act as an inhibitor of certain enzymes. In addition, it can act as an agonist or antagonist of certain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of EAP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. In addition, its wide range of biochemical and physiological effects makes it an ideal compound for studying the effects of certain drugs on biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose when exposed to light or heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of EAP. One potential direction is the development of new pharmaceuticals and agrochemicals based on EAP. Another potential direction is the development of new catalysts based on EAP. Additionally, EAP could be used in the development of new drugs to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes. Finally, EAP could be used in the development of new methods for synthesizing other compounds.
Synthesemethoden
EAP is synthesized from ethyl acetoacetate and 2-amino-3-chloropropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as phosphorous pentoxide. The reaction proceeds in two steps. First, the ethyl acetoacetate is reacted with the 2-amino-3-chloropropanoic acid to form a salt. This salt is then reacted with sodium hydroxide to form EAP.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves the reaction of ethyl 2-bromo-3-(oxolan-3-yl)propanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-bromo-3-(oxolan-3-yl)propanoate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-bromo-3-(oxolan-3-yl)propanoate is reacted with ammonia in anhydrous ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is then treated with hydrochloric acid to form ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride.", "Step 3: The product is isolated by filtration and washed with cold ethanol to obtain the final compound." ] } | |
CAS-Nummer |
1255098-47-5 |
Produktname |
ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride |
Molekularformel |
C9H18ClNO3 |
Molekulargewicht |
223.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



